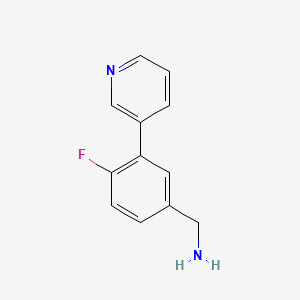

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine

描述

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine is a fluorinated aromatic amine featuring a benzene ring substituted with a fluorine atom at the para position (C4) and a pyridin-3-yl group at the meta position (C3). The methanamine (-CH2NH2) moiety is attached to the benzene ring, making it a primary amine.

属性

IUPAC Name |

(4-fluoro-3-pyridin-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-4-3-9(7-14)6-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJQULAYTOCHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boronic Acid Intermediate Formation

The initial step involves converting a (4-fluoro-benzyl)-carbamic acid tert-butyl ester into a boronic acid derivative. This is achieved under boronation conditions that introduce the boronic acid functional group at the meta position relative to the fluorine substituent.

- Starting material: (4-fluoro-benzyl)-carbamic acid tert-butyl ester

- Reaction conditions: Boronation reagents (e.g., bis(pinacolato)diboron) under palladium catalysis

- Product: 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid

This intermediate is crucial for subsequent cross-coupling reactions due to its enhanced reactivity and stability.

Suzuki Coupling with Halo-Pyridine

The boronic acid intermediate undergoes Suzuki-Miyaura cross-coupling with a 4-halo-pyridine (such as 4-chloro-pyridine or 4-bromo-pyridine) to form the coupled product:

- Reactants: 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid + 4-halo-pyridine

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4)

- Base: Commonly potassium carbonate or cesium carbonate

- Solvent: Polar aprotic solvents such as DMF or dioxane

- Temperature: Elevated temperatures (80–110°C)

- Product: (4-fluoro-3-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester

This step is highly selective for the formation of the C-C bond between the aromatic ring and the pyridine moiety, preserving the fluorine substituent.

Deprotection and Selective Hydrogenation

The final step involves selective hydrogenation and deprotection to convert the carbamate-protected amine into the free primary amine:

- Process: Hydrogenation under mild conditions (e.g., Pd/C catalyst, H2 atmosphere)

- Goal: Removal of the tert-butoxycarbonyl (Boc) protecting group and reduction of any residual unsaturation

- Product: (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine

This step is critical to obtain the active amine compound without affecting the aromatic fluorine or pyridine ring.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Key Notes |

|---|---|---|---|---|---|

| 1 | Boronic Acid Formation | (4-fluoro-benzyl)-carbamic acid tert-butyl ester | Boronation reagents, Pd catalyst | 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid | Essential intermediate for coupling |

| 2 | Suzuki Coupling | Boronic acid intermediate + 4-halo-pyridine | Pd catalyst, base (K2CO3/Cs2CO3), DMF/dioxane, 80–110°C | (4-fluoro-3-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester | Forms C-C bond with pyridine ring |

| 3 | Deprotection & Hydrogenation | Coupled carbamate product | Pd/C, H2 atmosphere | This compound | Removes Boc group, yields free primary amine |

Research Findings and Optimization Notes

- The boronic acid formation step is sensitive to reaction conditions; controlling temperature and reagent stoichiometry improves yield and purity.

- Suzuki coupling efficiency depends on the choice of palladium catalyst and base; Pd(PPh3)4 with potassium carbonate in DMF is preferred for high coupling efficiency.

- Selective hydrogenation must be carefully controlled to avoid defluorination or pyridine ring reduction; mild conditions with Pd/C at room temperature under low hydrogen pressure are optimal.

- The process is scalable and has been patented for industrial synthesis, indicating robustness and reproducibility.

化学反应分析

Types of Reactions

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Anticancer Properties

Research indicates that (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit c-KIT kinase, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs) and other malignancies . The presence of the fluorine atom enhances the biological activity of these compounds by modifying their electronic properties, making them more effective against cancer cell lines.

Inhibition of Enzymes

The compound has been studied for its ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly nicotinamide adenine dinucleotide phosphate (NAMPT). This inhibition is relevant for cancer therapy as it disrupts metabolic pathways essential for tumor growth . The structural modifications in this compound derivatives can lead to improved potency against such targets.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Various methodologies have been developed to optimize yield and purity, including:

- Nucleophilic Substitution : Utilizing pyridine derivatives as nucleophiles.

- Amination Reactions : Employing amines to introduce the methanamine moiety onto the phenyl ring.

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that substituents on the phenyl and pyridine rings significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups like fluorine enhances potency by stabilizing the transition state during enzyme interactions .

Case Studies

作用机制

The mechanism of action of (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, synthetic accessibility, and inferred physicochemical or biological properties.

Positional Isomers and Substituent Variations

1-[3-Fluoro-4-(pyridin-3-yl)phenyl]methanamine (CAS 1214371-43-3)

- Structure : Fluorine and pyridin-3-yl groups are swapped (3-fluoro, 4-pyridinyl).

- Impact : Altered electronic distribution due to positional isomerism may affect binding affinity. The meta-fluorine could influence steric interactions differently compared to the para-fluorine in the original compound .

(4-Fluoro-3-isopropylphenyl)methanamine Hydrochloride

- Structure : Replaces pyridin-3-yl with isopropyl.

- This analog may exhibit reduced solubility and altered target engagement compared to the original compound .

Heterocyclic and Functional Group Modifications

[4-Fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine

- Structure : Incorporates an imidazole ring via a methyl linker.

- This modification could improve potency in kinase inhibitors .

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine Hydrochloride

Pyridine Ring Variations

N-Methyl(3-(pyridin-4-yl)phenyl)methanamine (CAS 852180-67-7)

- Structure : Pyridin-4-yl replaces pyridin-3-yl.

- Impact : The nitrogen position in pyridine alters electronic and steric profiles. Pyridin-4-yl derivatives may engage in different π-π stacking or hydrogen-bonding interactions compared to pyridin-3-yl analogs .

1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine Dihydrochloride

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Features |

|---|---|---|---|---|

| (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine | 202.23 | ~2.1 | ~10 (DMSO) | Fluorine enhances electronegativity |

| 1-[3-Fluoro-4-(pyridin-3-yl)phenyl]methanamine | 202.23 | ~2.0 | ~12 (DMSO) | Meta-fluorine alters steric effects |

| [4-Fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine | 245.28 | ~1.5 | ~5 (DMSO) | Imidazole increases basicity |

| N-Methyl(3-(pyridin-4-yl)phenyl)methanamine | 213.28 | ~2.3 | ~8 (DMSO) | Pyridin-4-yl modifies binding motifs |

*Estimated using fragment-based methods.

生物活性

(4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine, also known as compound CID 46315624, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article synthesizes various research findings on the biological activity of this compound, presenting data tables, case studies, and detailed evaluations.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to a pyridine moiety and an amine functional group. The presence of the fluorine atom is significant as it often enhances the biological activity of compounds by improving their binding affinity to target proteins or enzymes.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study synthesized several derivatives and evaluated their activity using the NCI-60 cancer cell line panel. Key findings include:

- Compounds Tested : Various derivatives were synthesized with modifications to the core structure.

- Inhibition Rates : Compounds with a piperidinyl moiety showed higher mean percentage inhibition across multiple cell lines compared to those lacking this feature.

Table 1: Antiproliferative Activity against NCI-60 Cell Lines

| Compound | Mean % Growth Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| 5a | 22.16% | 1.2 |

| 5d | 24.67% | 0.9 |

| 5e | 32.41% | 1.5 |

These results suggest that compounds with specific substituents can significantly enhance their anticancer efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, as evidenced by increased cell death rates in treated cultures.

- Targeting Specific Pathways : Studies have indicated that it may inhibit key signaling pathways involved in cancer progression, although further research is needed to elucidate these mechanisms fully.

Antibacterial Activity

In addition to its anticancer properties, preliminary investigations into the antibacterial activity of this compound have shown promising results:

Table 2: Antibacterial Activity Against Selected Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in xenograft models when administered at specific dosages.

- Synergistic Effects : Research has also explored its use in combination with other chemotherapeutic agents, suggesting enhanced efficacy and reduced side effects.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling to attach the pyridinyl group to a fluorinated benzene ring, followed by functionalization of the methanamine group. For example, intermediates like 1-[3-fluoro-4-(pyridin-3-yl)phenyl]methanamine are prepared using boronic acid derivatives and transition-metal catalysts (e.g., Pd-based) under inert conditions . Fluorination may involve electrophilic substitution or halogen exchange reactions, depending on precursor availability .

Q. How is the compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and substituent positions. For instance, ¹H NMR in chloroform-d (400 MHz) resolves coupling patterns between fluorine and aromatic protons, as observed in structurally similar fluorophenyl derivatives . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Due to potential toxicity and environmental hazards, researchers should use fume hoods, personal protective equipment (PPE), and inert atmosphere techniques. Waste containing fluorinated or pyridinyl groups must be segregated and processed by certified waste management services to avoid contamination .

Advanced Research Questions

Q. How can regioselectivity challenges be mitigated during fluorination or pyridinyl group introduction?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transient protection of reactive sites can enhance regioselectivity. Computational tools (DFT calculations) predict favorable sites for fluorination, reducing byproducts. For pyridinyl attachment, steric and electronic effects are optimized by varying catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What role does the fluorine substituent play in modulating biological activity or physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity increases metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., kinases or GPCRs). LogP calculations and solubility assays (e.g., shake-flask method) quantify hydrophobicity, while in vitro assays (e.g., enzyme inhibition) correlate substituent position with activity .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect reactivity in downstream reactions?

- Methodological Answer : Bromine or chlorine substituents increase steric bulk, altering reaction kinetics in amidation or alkylation. Comparative studies using TLC monitoring and kinetic isotope effects (KIE) reveal differences in intermediate stability. For example, bromine enhances SNAr reactivity but may reduce solubility .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports yields ranging from 28% to 91% for similar compounds, depending on amine coupling partners. Lower yields may stem from steric hindrance or competing side reactions. Researchers should optimize stoichiometry (e.g., excess amine) and reaction time .

- SAR Discrepancies : Fluorine’s position (para vs. meta) shows conflicting bioactivity in some studies. Resolve this by conducting systematic SAR using isosteric analogs (e.g., CF₃ vs. F) and molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。